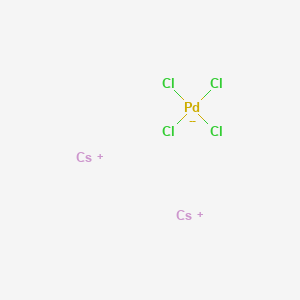
dicesium;tetrachloropalladium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium tetrachloropalladium(2-) is an inorganic compound with the chemical formula Cs2PdCl4. It is a member of the tetrachloropalladate(2-) family, which consists of palladium(II) complexes with four chloride ligands. This compound is of interest due to its applications in catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicesium tetrachloropalladium(2-) can be synthesized by reacting palladium(II) chloride (PdCl2) with cesium chloride (CsCl) in an aqueous solution. The reaction proceeds as follows:
PdCl2+2CsCl→Cs2PdCl4
Palladium(II) chloride is insoluble in water, but the product, dicesium tetrachloropalladium(2-), is soluble, allowing it to be isolated from the reaction mixture.
Industrial Production Methods
Industrial production of dicesium tetrachloropalladium(2-) follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high purity and yield. The product is then crystallized from the solution, often as a trihydrate.
Análisis De Reacciones Químicas
Types of Reactions
Dicesium tetrachloropalladium(2-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium metal or lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like triphenylphosphine (PPh3) or ethylenediamine (en) under mild conditions.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or lower oxidation state complexes.
Substitution: New palladium complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Dicesium tetrachloropalladium(2-) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: Investigated for its potential in biological imaging and as a precursor for palladium-based drugs.
Medicine: Explored for its anticancer properties due to the cytotoxic effects of palladium complexes.
Industry: Utilized in the production of palladium nanoparticles and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which dicesium tetrachloropalladium(2-) exerts its effects involves the coordination of palladium with various substrates. In catalytic processes, palladium acts as a center for electron transfer, facilitating the formation and breaking of chemical bonds. The chloride ligands can be displaced by other ligands, allowing the palladium center to interact with different molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium tetrachloropalladium(2-) (Na2PdCl4)
- Dipotassium tetrachloropalladium(2-) (K2PdCl4)
- Diammonium tetrachloropalladium(2-) ((NH4)2PdCl4)
Uniqueness
Dicesium tetrachloropalladium(2-) is unique due to the presence of cesium ions, which can influence the solubility and reactivity of the compound. Compared to its sodium, potassium, and ammonium counterparts, the cesium salt may exhibit different physical properties and catalytic activities, making it suitable for specific applications.
Propiedades
Fórmula molecular |
Cl4Cs2Pd |
|---|---|
Peso molecular |
514.0 g/mol |
Nombre IUPAC |
dicesium;tetrachloropalladium(2-) |
InChI |
InChI=1S/4ClH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
PAOLFNLCEGCWBG-UHFFFAOYSA-J |
SMILES canónico |
Cl[Pd-2](Cl)(Cl)Cl.[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


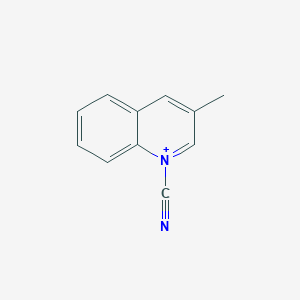

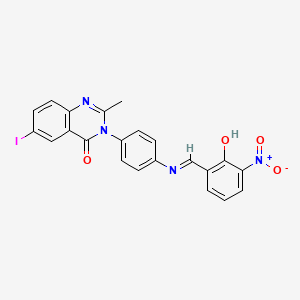

![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)

![rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one](/img/structure/B12815561.png)
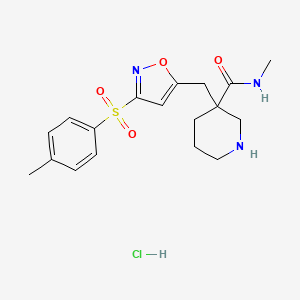
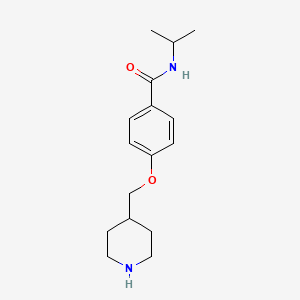
![2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane](/img/structure/B12815574.png)
![2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B12815588.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12815591.png)
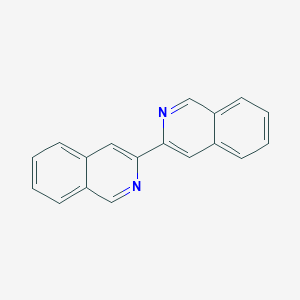
![2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B12815594.png)
